molecular formula C20H27N5O B6438357 4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2549038-27-7

4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B6438357
CAS No.: 2549038-27-7
M. Wt: 353.5 g/mol
InChI Key: ZDTDFWUMYJFBCT-UHFFFAOYSA-N
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Description

4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4-(1-phenylethyl)piperazine with 2-chloropyrimidine under basic conditions to form the intermediate 4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}piperidine
  • 4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}pyrrolidine

Uniqueness

4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-17(18-5-3-2-4-6-18)23-9-11-24(12-10-23)19-7-8-21-20(22-19)25-13-15-26-16-14-25/h2-8,17H,9-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTDFWUMYJFBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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